molecular formula C16H23N3O3 B8746423 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE

7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE

Cat. No.: B8746423
M. Wt: 305.37 g/mol
InChI Key: NHPOHLKFJVPDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a nitro group, an isopropoxy group, and a diazaspiro nonane core. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE involves multiple steps, starting with the preparation of the core spirocyclic structure. One common method involves the reaction of a suitable diazabicyclo compound with a nitro-substituted phenyl isopropyl ether under controlled conditions. The reaction typically requires the use of a strong base, such as potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under basic conditions.

    Cycloaddition: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Potassium carbonate, dimethylformamide (DMF)

    Cycloaddition: Various dienophiles and dienes under thermal or photochemical conditions

Major Products Formed

    Reduction: 7-[4-Amino-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cycloaddition: Complex polycyclic compounds

Scientific Research Applications

7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-phenylisoxazole: Shares the nitro and phenyl groups but differs in the core structure.

    1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane: Similar structure with an ethyl group instead of a hydrogen atom.

Uniqueness

7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functions.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C16H23N3O3/c1-12(2)22-15-10-13(4-5-14(15)19(20)21)18-9-7-16(11-18)6-3-8-17-16/h4-5,10,12,17H,3,6-9,11H2,1-2H3

InChI Key

NHPOHLKFJVPDHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.33 ml of trifluoroacetic acid is added to a solution of 300 mg of 2-methylpropan-2-yl 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate in 30 ml of dichloromethane. The mixture is stirred at ambient temperature for 15 hours and then 3 ml of trifluoroacetic acid are again added. After stirring for 15 hours, the reaction mixture is run into 50 ml of a saturated potassium carbonate solution. The aqueous phase is extracted three times with 50 ml of dichloromethane. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure, so as to give a yellow oil. The residue is purified by chromatography on silica gel, elution being carried out with dichloromethane/methanol (100/0 to 95/5), so as to obtain 221 mg of 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane in the form of a yellow solid.
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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